molecular formula C11H18ClN3O2 B2363543 N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide CAS No. 2411253-90-0

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide

Cat. No.: B2363543
CAS No.: 2411253-90-0
M. Wt: 259.73
InChI Key: YUTZERLZIALNEG-UHFFFAOYSA-N
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Description

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide is a synthetic organic compound that features a unique structure combining a 1,2,4-oxadiazole ring with a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring and the tert-butyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide is unique due to its combination of a 1,2,4-oxadiazole ring and a chloroacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O2/c1-10(2,3)9-13-8(15-17-9)11(4,5)14-7(16)6-12/h6H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZERLZIALNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(C)(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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